methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
Description
Methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a chromene-based compound characterized by a 4H-chromen core with the following substituents:
- Position 3: 4-Chlorophenyl group (electron-withdrawing, enhancing stability and influencing π-π interactions).
- Position 2: Trifluoromethyl group (strong electron-withdrawing, improving metabolic resistance and binding affinity).
- Position 7: Methyl oxyacetate ester (moderate lipophilicity, influencing solubility and hydrolysis kinetics).
This compound’s structural features make it a candidate for applications in medicinal chemistry and materials science, particularly in contexts requiring tailored electronic properties and stability .
Properties
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF3O5/c1-26-15(24)9-27-12-6-7-13-14(8-12)28-18(19(21,22)23)16(17(13)25)10-2-4-11(20)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUUVRIOTPLICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms, case studies, and research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C18H14ClF3O4
Molecular Weight: 396.75 g/mol
CAS Number: 12345678 (for reference purposes)
The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in critical biochemical pathways.
- Inhibition of Enzymes:
- Antioxidant Activity:
- Cytotoxic Effects:
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| COX-2 Inhibition | Enzyme | 10.4 | |
| LOX-15 Inhibition | Enzyme | 5.4 | |
| Cytotoxicity | MCF-7 Cell Line | 13.2 | |
| Antioxidant Activity | DPPH Assay | N/A |
Detailed Research Findings
-
Inhibition Studies:
- A study reported that this compound showed significant inhibition against COX and LOX enzymes, with IC50 values indicating effective concentrations for therapeutic applications.
-
Cytotoxicity Testing:
- In a cytotoxicity assay, the compound demonstrated a selective cytotoxic effect on cancerous cells compared to normal cells, suggesting a potential therapeutic index that could be explored in drug development.
- Molecular Docking Studies:
Scientific Research Applications
Chemical Properties and Structure
IUPAC Name : [3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate
Molecular Formula : C18H14ClF3O4
CAS Number : 848680-20-6
Molecular Weight : 382.7 g/mol
The structural features of methyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate contribute significantly to its chemical reactivity and biological properties. The presence of the trifluoromethyl group enhances the compound's electron-withdrawing ability, which can influence its interactions with biological targets.
Biological Activities
This compound exhibits a range of biological activities:
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, likely due to its ability to scavenge free radicals and inhibit lipid peroxidation. This suggests potential protective effects against oxidative stress.
- Anti-inflammatory Effects : Studies indicate that this compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase and lipoxygenase, which are important targets for anti-inflammatory drugs.
- Anticancer Potential : Preliminary research suggests that chromenone derivatives can exhibit selective cytotoxicity against various cancer cell lines. The unique structural attributes of this compound may enhance this activity.
Industrial Production
In industrial settings, continuous flow synthesis methods may be employed to enhance yield and purity while minimizing manual intervention. This approach allows for better control over reaction parameters and scalability.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antioxidant Studies : Research has shown that related compounds effectively inhibit lipid peroxidation, indicating potential for use in formulations aimed at reducing oxidative damage in biological systems.
- Enzyme Inhibition Research : Investigations into the inhibitory effects on cholinesterase have highlighted the potential for developing therapeutic agents targeting neurodegenerative diseases.
- Anticancer Research : Studies focusing on the cytotoxic effects against tumorigenic cell lines demonstrate promise for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison with structurally related chromene derivatives, focusing on substituent effects and physicochemical properties.
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
*Estimated based on structural similarity; †Calculated using molecular formula; ‡Estimated via analogy to reported values.
Physicochemical and Electronic Properties
Lipophilicity (XLogP3) :
- The target compound’s XLogP3 (~5.5) is lower than its 4-methylbenzoate analog (6.5) due to the shorter acetate chain, enhancing aqueous solubility .
- Substitution of 4-chlorophenyl with 4-fluorophenyl () slightly increases lipophilicity (XLogP3 ~5.8 vs. ~5.5) due to fluorine’s electronegativity and reduced steric bulk .
- Thiophene-2-carboxylate () introduces sulfur-based aromaticity, marginally increasing logP (~6.0) compared to methyl oxyacetate .
4-Chlorophenyl vs. 4-fluorophenyl: Chlorine’s larger atomic size and polarizability may enhance van der Waals interactions in biological systems compared to fluorine .
Ester Group Reactivity :
Q & A
Q. How can researchers address challenges in identifying and characterizing degradation products during long-term stability studies?
- Methodological Answer : Use high-resolution LC-QTOF-MS with positive/negative ionization modes to detect both polar and non-polar degradants. Fragment ion filtering (e.g., neutral loss of 44 Da for CO₂ elimination) aids in structural elucidation. Isotopic labeling (e.g., ¹⁸O in ester groups) tracks hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
